3-Phenyl-1-piperidin-3-ylpropan-1-one is a chemical compound with the molecular formula and a molecular weight of 217.31 g/mol. This compound features a phenyl group attached to a piperidinyl moiety, which is further connected to a propanone structure. It is recognized for its versatility and is applied in various scientific research domains, including chemistry, biology, and medicine.
The compound is synthesized through various methods, often involving reactions between piperidine derivatives and phenylacetyl chloride or similar reagents under controlled conditions. The synthesis routes are optimized for yield and purity, especially in industrial applications.
3-Phenyl-1-piperidin-3-ylpropan-1-one is classified as an organic compound, specifically a ketone due to the presence of the carbonyl group in its structure. It falls under the category of piperidine derivatives, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of 3-Phenyl-1-piperidin-3-ylpropan-1-one typically involves several key steps:
The reactions are typically conducted under inert atmospheres to minimize side reactions, with careful temperature control to optimize product formation. The yields from these synthetic routes can be high, making them suitable for both laboratory and industrial applications.
The molecular structure of 3-Phenyl-1-piperidin-3-ylpropan-1-one consists of:
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirming its identity and purity. The presence of characteristic peaks in NMR spectra aids in elucidating the structure .
3-Phenyl-1-piperidin-3-ylpropan-1-one participates in various chemical reactions:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. For example, oxidation may require acidic conditions or specific catalysts to direct the reaction pathway effectively.
The mechanism of action for 3-Phenyl-1-piperidin-3-ylpropan-1-one relates primarily to its interaction with biological systems. It may act on various neurotransmitter receptors due to structural similarities with other psychoactive compounds. Research indicates that it could modulate dopaminergic or serotonergic pathways, although detailed studies are necessary for conclusive mechanisms.
3-Phenyl-1-piperidin-3-ylpropan-1-one is typically characterized by:
The compound exhibits properties typical of ketones:
Relevant data from chemical analyses confirm these properties through techniques like infrared spectroscopy (IR) and mass spectrometry (MS), providing insights into functional groups and molecular weight.
3-Phenyl-1-piperidin-3-ylpropan-1-one has significant applications across various fields:
Its diverse applications make it an important compound in both academic research and industrial settings .
3-Phenyl-1-piperidin-3-ylpropan-1-one represents a structurally distinct piperidine-containing propiophenone derivative with emerging significance in neuropharmacological research. Characterized by a ketone linker bridging a phenyl ring and a piperidine moiety—with the latter featuring a nitrogen atom at the beta position relative to the carbonyl—this scaffold offers unique three-dimensional spatial properties compared to conventional N-substituted piperidine analogs. Its molecular formula (C₁₄H₁₉NO) and structural features, including the potential for hydrogen bonding via the tertiary amine and carbonyl group, enable diverse receptor interactions within the central nervous system (CNS) [1]. Early discovery researchers utilize this compound as part of specialized chemical libraries, though comprehensive analytical data remain limited due to its status as a research-grade material [1]. The compound’s exploration aligns with medicinal chemistry’s broader pursuit of novel neuroactive scaffolds that modulate dopaminergic, serotonergic, or other neuromodulatory pathways with enhanced selectivity.
Piperidine derivatives constitute a cornerstone of CNS therapeutics due to their favorable pharmacokinetic properties and structural compatibility with neurological targets. The piperidine ring’s semi-rigid chair conformation enables precise spatial orientation of pharmacophoric elements, while its nitrogen atom facilitates critical interactions (e.g., hydrogen bonding, ionic contacts) with neurotransmitter binding sites. 3-Phenyl-1-piperidin-3-ylpropan-1-one exemplifies this utility through its hybrid architecture: the piperidine nitrogen’s positional isomerism (3-position versus conventional 1-substitution) may confer distinct binding modes at receptors compared to derivatives like 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (CAS 886-06-6), a known impurity in trihexyphenidyl synthesis [2] [4]. This compound’s structural attributes—including its log P, basicity (pKa ~9-10), and hydrogen bond acceptor capacity—align with blood-brain barrier (BBB) permeability requirements. Numerous FDA-approved neurotherapeutics (e.g., donepezil, risperidone) incorporate piperidine, validating this heterocycle’s versatility in designing molecules targeting ion channels, GPCRs, and neurotransmitter transporters [3] [6].
Table 1: Key Piperidine-Containing Neuroactive Scaffolds
Compound Name | CAS Number | Molecular Formula | Structural Distinction | Relevance |
---|---|---|---|---|
3-Phenyl-1-piperidin-3-ylpropan-1-one | Not specified | C₁₄H₁₉NO | Piperidine N at beta-position to carbonyl | Research compound for dopaminergic ligand design |
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride | 886-06-6 | C₁₄H₂₀ClNO | Piperidine N at terminal position | Trihexyphenidyl impurity; reference standard |
Biperiden | 514-65-8 | C₂₁H₂₉NO | Bicyclic system with piperidine | Approved antiparkinsonian agent |
Deuterated 3-piperidinopropiophenone | Patent-protected | C₁₄H₁₉NO (D variants) | Selective deuterium substitution | Enhanced metabolic stability; CNS candidate |
Structural analogs of 3-Phenyl-1-piperidin-3-ylpropan-1-one demonstrate diverse neuropharmacological activities by exploiting variations in ring substitution, stereochemistry, and linker flexibility. Key analogs include:
Table 2: Bioactive Analogues and Their Neuropsychopharmacological Profiles
Analog Structure | Key Structural Variation | Reported Activity | Research Context |
---|---|---|---|
E-3-(Piperidin-1-yl)-1-(4-Cl-phenyl)prop-2-en-1-one | Conformationally locked enone; para-Cl | Moderate dopamine receptor modulation; reduces apomorphine-induced behaviors | Dopaminergic ligand candidate [3] |
Deuterated 2-methyl-3-piperidin-1-yl-1-(4-methylphenyl)propan-1-one | Deuteration at aryl/methyl groups; methyl substitution | Improved metabolic stability (CYP450 resistance); maintained D2 affinity | CNS drug optimization [6] |
8-(Hexahydrophenalenyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Spirocyclic piperidine system; phenalenyl group | High-affinity OFQ receptor agonist; anxiolytic-like properties in plus-maze test | Non-opioid neuropeptide targeting |
The propiophenone backbone—comprising a phenyl ring separated from a tertiary amine by a three-atom linker—serves as a privileged scaffold in dopaminergic pharmacology due to its conformational adaptability and resemblance to endogenous dopamine. In 3-Phenyl-1-piperidin-3-ylpropan-1-one, the ketone linker adopts an extended conformation, positioning the phenyl and piperidine rings to mimic tyrosine’s aromatic ring and dopamine’s amine, respectively. This architecture facilitates interactions with dopaminergic receptors’ orthosteric sites, particularly D2-like subtypes implicated in schizophrenia and Parkinson’s disease. Research demonstrates that:
These insights underscore the propiophenone scaffold’s versatility in generating structurally diverse dopaminergic ligands with tunable pharmacological profiles, positioning 3-Phenyl-1-piperidin-3-ylpropan-1-one as a strategic intermediate for further optimization.
Table 3: Propiophenone-Based Dopaminergic Ligand Design Strategies
Design Strategy | Example Modification | Impact on Dopaminergic Activity | Evidence Source |
---|---|---|---|
Aryl Substitution | para-Chloro substitution | Enhanced D2 affinity; reduced ED₅₀ in behavioral models | Apomorphine antagonism assays [3] |
Linker Rigidification | Introduction of E-configured double bond | Modest activity; potential for subtype selectivity | In vivo licking studies [3] |
Isotopic Enhancement | Deuterium at benzylic positions | Prolonged half-life via reduced CYP-mediated clearance | Patent claims [6] |
Stereochemical Control | Chiral center at piperidin-3-yl position | Undefined (theoretically improves receptor fit) | N/A (proposed for future work) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0